molecular formula C5H9N3O B2524524 3-(Azidomethyl)oxolane CAS No. 85182-08-7

3-(Azidomethyl)oxolane

Cat. No.: B2524524
CAS No.: 85182-08-7
M. Wt: 127.147
InChI Key: MTQUFUWHSLBOND-UHFFFAOYSA-N
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Description

3-(Azidomethyl)oxolane is a chemical compound with the molecular formula C5H9N3O. It features an oxolane ring, which is a four-membered cyclic ether, substituted with an azidomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Azidomethyl)oxolane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring. The bromide substituents are then replaced with azide ions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of phase-transfer catalysis and careful control of reaction conditions to ensure high yield and purity. The use of triisobutylaluminum and water as a catalytic system has been reported for the copolymerization of azidomethyl-substituted oxetanes .

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other molecules.

    Cycloaddition Reactions:

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) are commonly used.

    Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.

    Ring-Opening: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Polymers: Produced via ring-opening polymerization of the oxetane ring.

Scientific Research Applications

3-(Azidomethyl)oxolane finds applications in various scientific research fields:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules containing the azide functionality.

    Materials Science: Employed in the development of new materials with unique properties.

    Bioconjugation: Utilized for attaching molecules to biological targets like proteins or DNA.

    Drug Discovery: Investigated for its potential in creating new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)oxolane primarily involves its azide group, which is highly reactive and can participate in various chemical transformations. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in bioconjugation and materials science . The oxetane ring can also undergo ring-opening reactions, providing reactive intermediates for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups.

    3-Azidomethyl-3-methyloxetane: Contains an additional methyl group on the oxetane ring.

Uniqueness

3-(Azidomethyl)oxolane is unique due to its single azidomethyl substitution, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, including organic synthesis and bioconjugation.

Properties

IUPAC Name

3-(azidomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQUFUWHSLBOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add sodium azide (1.5 g, 23 mmol, 1.5 equiv) to a solution of methanesulfonic acid tetrahydro-furan-3-ylmethyl ester (2.76 g, 15.3 mmol, 1 equiv) in anhydr DMF (10 mL). Heat the reaction mixture at 50° C. for 16 h. Dilute the reaction mixture with H2O (100 mL) and extract with Et2O (2×50 mL). Wash the combined organic layers with H2O (2×50 mL), dry (anhydr Na2SO4), and rotary evaporate (40° C.) to yield 1.20 g (61.6%) of 3-azidomethyl-tetrahydro-furan as a nearly-colorless liquid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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